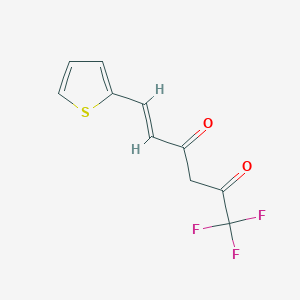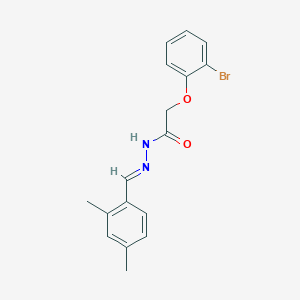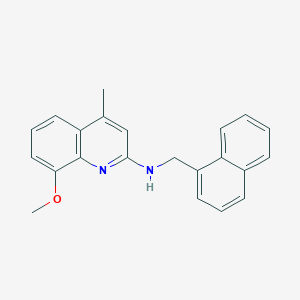
1,1,1-trifluoro-6-(2-thienyl)-5-hexene-2,4-dione
Übersicht
Beschreibung
1,1,1-trifluoro-6-(2-thienyl)-5-hexene-2,4-dione, also known as TFHHD, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1,1,1-trifluoro-6-(2-thienyl)-5-hexene-2,4-dione is not well understood, but it is believed to involve the interaction of the compound with various biological molecules, such as proteins and nucleic acids. 1,1,1-trifluoro-6-(2-thienyl)-5-hexene-2,4-dione has been shown to bind to DNA, leading to the formation of stable adducts that can interfere with DNA replication and transcription.
Biochemical and Physiological Effects:
1,1,1-trifluoro-6-(2-thienyl)-5-hexene-2,4-dione has been shown to exhibit cytotoxicity towards various cancer cell lines, including breast, lung, and prostate cancer cells. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,1,1-trifluoro-6-(2-thienyl)-5-hexene-2,4-dione is its high purity and stability, which makes it an ideal candidate for use in lab experiments. However, the compound is also highly reactive and can be difficult to handle, requiring specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research on 1,1,1-trifluoro-6-(2-thienyl)-5-hexene-2,4-dione. One area of interest is the development of new synthetic methods for the compound, which could lead to improved yields and increased scalability. Another area of interest is the investigation of 1,1,1-trifluoro-6-(2-thienyl)-5-hexene-2,4-dione's potential as an anticancer agent, including studies on its mechanism of action and efficacy in animal models. Finally, further research is needed to explore the potential applications of 1,1,1-trifluoro-6-(2-thienyl)-5-hexene-2,4-dione in other scientific fields, such as materials science and environmental monitoring.
Wissenschaftliche Forschungsanwendungen
1,1,1-trifluoro-6-(2-thienyl)-5-hexene-2,4-dione has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 1,1,1-trifluoro-6-(2-thienyl)-5-hexene-2,4-dione is in the development of organic light-emitting diodes (OLEDs). 1,1,1-trifluoro-6-(2-thienyl)-5-hexene-2,4-dione exhibits excellent electron-transporting properties, making it an ideal material for use in the emissive layer of OLEDs.
In addition to OLEDs, 1,1,1-trifluoro-6-(2-thienyl)-5-hexene-2,4-dione has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. 1,1,1-trifluoro-6-(2-thienyl)-5-hexene-2,4-dione exhibits high selectivity and sensitivity towards certain metal ions, making it a promising candidate for use in environmental monitoring and biomedical applications.
Eigenschaften
IUPAC Name |
(E)-1,1,1-trifluoro-6-thiophen-2-ylhex-5-ene-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2S/c11-10(12,13)9(15)6-7(14)3-4-8-2-1-5-16-8/h1-5H,6H2/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSWPTBHUGSXSK-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1,1,1-trifluoro-6-thien-2-ylhex-5-ene-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-[4-(benzyloxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B3865372.png)

![4-bromo-2-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B3865388.png)
![3-[5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B3865391.png)
![3-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B3865400.png)
![1-(2-furyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3865403.png)
![2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3865406.png)
![3-chloro-N'-[1-(2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B3865413.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3865420.png)
![N-[1-methyl-2-(2-pyrazinyl)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3865433.png)

![4-fluorobenzaldehyde O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B3865445.png)

